2,4-Dichloro-3-methylcinnamic acid
Description
2,4-Dichloro-3-methylcinnamic acid is a halogenated cinnamic acid derivative featuring chlorine substituents at the 2- and 4-positions of the benzene ring and a methyl group at the 3-position. Chlorinated cinnamic acids are often studied for their enhanced stability and bioactivity compared to non-halogenated analogs .
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-8(11)4-2-7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+ |
InChI Key |
GOSPIYACQCNKRK-HWKANZROSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)/C=C/C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylcinnamic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with methylmalonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution reactions yield various substituted cinnamic acid derivatives .
Scientific Research Applications
2,4-Dichloro-3-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Structural and Substitutional Differences
The table below highlights key structural features and properties of 2,4-dichloro-3-methylcinnamic acid and related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | 2-Cl, 4-Cl, 3-CH₃ | C₁₀H₈Cl₂O₂ | Not provided | Not provided | Agrochemicals, pharmaceuticals |
| 3,4-Dichlorocinnamic acid | 3-Cl, 4-Cl | C₉H₆Cl₂O₂ | 217.05 | 1202-39-7 | Polymer synthesis, bioactive studies |
| 4-Chloro-2-fluoro-3-methoxycinnamic acid | 4-Cl, 2-F, 3-OCH₃ | C₁₀H₈ClFO₃ | Not provided | 1353001-74-7 | Medicinal chemistry, fluorophore design |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | 4-OH, 3-OCH₃ | C₁₀H₁₀O₄ | 194.18 | 1135-24-6 | Antioxidants, food preservatives |
| Caffeic acid (3,4-dihydroxycinnamic acid) | 3-OH, 4-OH | C₉H₈O₄ | 180.16 | 331-39-5 | Nutraceuticals, anti-inflammatory agents |
Key Observations :
- Chlorine vs. Hydroxyl/Methoxy Groups : Chlorination (e.g., 3,4-dichlorocinnamic acid) increases lipophilicity and resistance to enzymatic degradation compared to hydroxylated analogs like caffeic acid, making chlorinated derivatives more suitable for pesticidal applications .
- Fluorine and Methoxy Combinations : The presence of fluorine (e.g., 4-chloro-2-fluoro-3-methoxycinnamic acid) enhances metabolic stability and bioavailability in medicinal chemistry applications .
Physicochemical Properties
- Solubility : Hydroxylated derivatives (e.g., caffeic acid) exhibit higher water solubility due to polar -OH groups, whereas chlorinated analogs (e.g., 3,4-dichlorocinnamic acid) are more lipid-soluble .
- Thermal Stability : Methoxy groups (e.g., ferulic acid) improve thermal stability compared to hydroxylated derivatives, which are prone to oxidation .
- Acidity : Chlorine substituents increase acidity (lower pKa) of the carboxylic acid group, enhancing reactivity in esterification or amidation reactions .
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